N-[(E)-(2,3-dichlorophenyl)methylidene]-3-nitroaniline
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Overview
Description
N-(2,3-dichlorobenzylidene)-3-nitroaniline is an organic compound that belongs to the class of benzylideneanilines This compound is characterized by the presence of a dichlorobenzylidene group attached to a nitroaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dichlorobenzylidene)-3-nitroaniline typically involves the condensation reaction between 2,3-dichlorobenzaldehyde and 3-nitroaniline. This reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, resulting in the desired product.
Industrial Production Methods
Industrial production of N-(2,3-dichlorobenzylidene)-3-nitroaniline follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the product. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dichlorobenzylidene)-3-nitroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of dichloroquinones.
Reduction: Formation of N-(2,3-dichlorobenzylidene)-3-aminoaniline.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2,3-dichlorobenzylidene)-3-nitroaniline has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2,3-dichlorobenzylidene)-3-nitroaniline involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. It may also inhibit certain enzymes by binding to their active sites, thereby affecting cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dichlorobenzylidene)-3-hydroxy-2-naphthohydrazide
- N-(2,3-dichlorobenzylidene)-2,4-dihydroxybenzohydrazide
- N-(2,3-dichlorobenzylidene)-3,4-dimethoxybenzohydrazide
Uniqueness
N-(2,3-dichlorobenzylidene)-3-nitroaniline is unique due to the presence of both dichlorobenzylidene and nitro groups, which confer distinct chemical reactivity and potential biological activities. Its structural features allow for diverse chemical modifications and applications, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C13H8Cl2N2O2 |
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Molecular Weight |
295.12 g/mol |
IUPAC Name |
1-(2,3-dichlorophenyl)-N-(3-nitrophenyl)methanimine |
InChI |
InChI=1S/C13H8Cl2N2O2/c14-12-6-1-3-9(13(12)15)8-16-10-4-2-5-11(7-10)17(18)19/h1-8H |
InChI Key |
CYMFEVVHVKZHMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])N=CC2=C(C(=CC=C2)Cl)Cl |
Origin of Product |
United States |
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